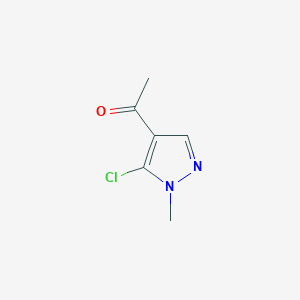![molecular formula C10H18O B7961101 Spiro[3.5]nonan-2-ylmethanol](/img/structure/B7961101.png)
Spiro[3.5]nonan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[35]nonan-2-ylmethanol is a chemical compound with the molecular formula C10H18O It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-2-ylmethanol typically involves the formation of the spirocyclic structure followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable ketone with a diol in the presence of an acid catalyst can lead to the formation of the spirocyclic core. Subsequent reduction of the ketone group yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spiro[3.5]nonan-2-one, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Spiro[3.5]nonan-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-2-ylmethanol involves its interaction with molecular targets through its hydroxyl group and spirocyclic structure.
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonane-2-methanol
- Spiro[3.5]nonane-2-one
- Spiro[3.5]nonane-2-amine
Uniqueness
Spiro[3.5]nonan-2-ylmethanol is unique due to its specific spirocyclic structure combined with a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
spiro[3.5]nonan-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQCJJIFRHAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
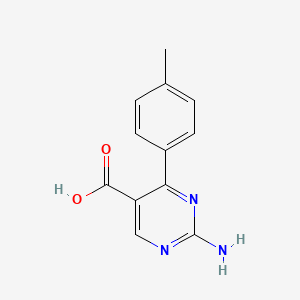
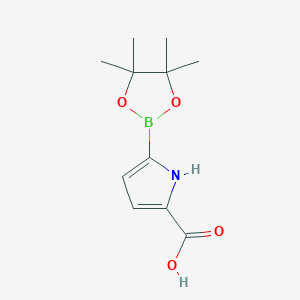
![3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7961031.png)
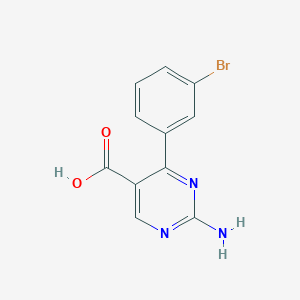
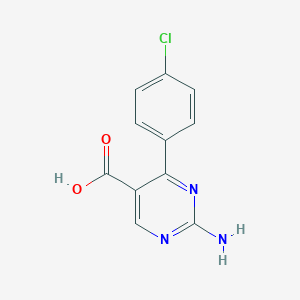
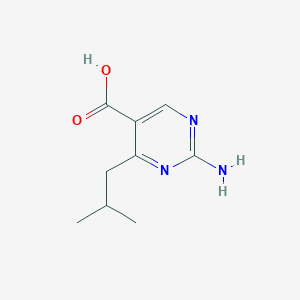
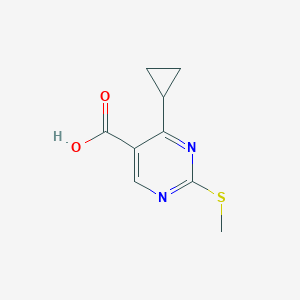
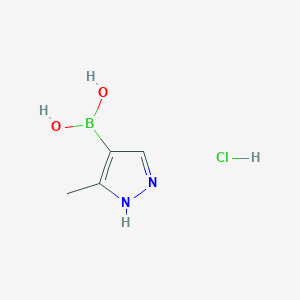
![2-({2-Methylimidazo[1,2-a]pyridin-8-yl}oxy)acetic acid hydrochloride](/img/structure/B7961072.png)
![2-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B7961080.png)
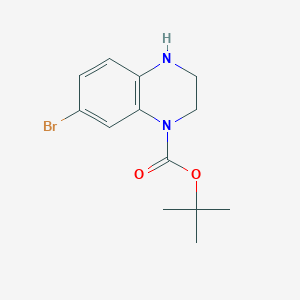
![5-Azaspiro[2.4]heptan-1-amine](/img/structure/B7961094.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B7961097.png)
